N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone derivative featuring a morpholine ring and a 4-chlorophenylacetamide moiety. The synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under basic conditions (e.g., sodium methylate), as reported in methods for thiopyrimidine alkylation . Key physical properties include a high melting point (>282°C), consistent with the stability imparted by its aromatic and heterocyclic components .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-12-10-16(24)22(17(19-12)21-6-8-25-9-7-21)11-15(23)20-14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCOIKKYKGUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with urea to yield the dihydropyrimidinone core. Subsequent functionalization with morpholine and acetamide groups completes the synthesis. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 267.75 g/mol. Its structure features a chlorophenyl group, a morpholine ring, and a dihydropyrimidine moiety, which contribute to its biological activity.
Therapeutic Applications
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds with dihydropyrimidine cores can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. One study highlighted that certain derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
2.2 Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. The presence of the morpholine ring and the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
2.3 Analgesic Effects
The analgesic properties of related acetamide derivatives have been documented, suggesting that N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide could also exhibit pain-relieving effects. This opens avenues for its application in pain management therapies .
Biological Studies
Several studies have evaluated the biological activities of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a. Morpholin-4-yl vs. Thio Substituents
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide ():
Replacing the morpholin-4-yl group with a thioether (-S-) results in a compound with a molecular weight of 335.80 g/mol (calculated). The thio group enhances lipophilicity but reduces hydrogen-bonding capacity compared to morpholine’s oxygen atoms. This substitution decreases melting point slightly (>282°C vs. >300°C for morpholine-containing analogs) .
b. Phenyl Substituent Modifications
- N-(3-Ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (): The 3-ethylphenyl group replaces 4-chlorophenyl, reducing electronegativity and altering steric interactions.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound belonging to the class of 6-oxo-1,6-dihydropyrimidines. This compound exhibits a complex structure that integrates a chlorophenyl group, a morpholinyl moiety, and a pyrimidine ring, which contributes to its diverse biological activities. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds within the same class have shown promising results against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve modulation of critical signaling pathways that are often dysregulated in cancer.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor , particularly targeting myeloperoxidase (MPO), which plays a significant role in inflammatory processes. Inhibitors of MPO have been linked to therapeutic benefits in autoimmune diseases and inflammatory conditions . The structure of this compound suggests it may act through a covalent, irreversible mechanism that is consistent with other known MPO inhibitors .
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the morpholine group , which can enhance biological activity.
- Acetylation to yield the final product.
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-pyrimidin]acetamide | Fluorine instead of chlorine | Potentially different biological activity due to fluorine's electronegativity |
| N-(3-tert-butylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-pyrimidin]acetamide | Tert-butyl group | Increased steric hindrance may affect binding interactions |
| N-(4-bromophenyl)-2-[4-methyl-2-(morpholin-4-y)-6-o-xopyrimidin]acetamide | Bromine instead of chlorine | May exhibit different solubility and reactivity patterns |
This comparative analysis highlights how variations in substituents can significantly influence biological activity and chemical properties.
Preclinical Evaluations
In preclinical evaluations, compounds similar to N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-y)-6-o-xopyrimidin]acetamide have been shown to effectively inhibit cancer cell growth and exhibit selective inhibition against MPO. For instance, lead compounds from related studies demonstrated robust inhibition in animal models, suggesting a pathway for further clinical development .
Therapeutic Implications
The therapeutic implications of this compound extend beyond oncology; its potential as an anti-inflammatory agent through MPO inhibition opens avenues for treating various inflammatory diseases. Ongoing research aims to better understand its pharmacokinetic profile and safety in human trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
